1-(3-Chlorophenyl)-1-hydroxypropan-2-one is an organic compound with the molecular formula and a molecular weight of 184.62 g/mol. This compound features a chlorophenyl group attached to a hydroxypropanone structure, characterized by a hydroxyl group and a carbonyl group. The molecular structure includes a benzene ring with a chlorine substituent at the para position and functional groups that contribute to its reactivity and biological activity .
There is no current research available on the specific mechanism of action of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. As mentioned earlier, its structural similarity to bupropion suggests a potential area for investigation. Bupropion's mechanism involves inhibiting the reuptake of dopamine and norepinephrine in the brain, which are neurotransmitters involved in mood regulation []. However, further research is needed to determine if 1-(3-Chlorophenyl)-1-hydroxypropan-2-one exhibits similar activity.
Based on the compound's structure, some potential research areas where it could be investigated include:
Typical reagents for these reactions include:
The synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one typically involves:
In industrial settings, large-scale batch reactions are utilized, employing continuous flow reactors and advanced purification techniques to enhance efficiency and scalability.
Several compounds share structural similarities with 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, each possessing unique characteristics:
Compound Name | Structure Features | Notable Uses |
---|---|---|
Bupropion | Similar core structure; acts as an antidepressant | Depression treatment, smoking cessation |
3-Chloroacetophenone | Chlorine-substituted phenyl ring | Intermediate in organic synthesis |
4-Chloro-α-methylphenethylamine | Amine functional group; stimulant properties | Research in neuropharmacology |
These compounds highlight the uniqueness of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one through its specific functional groups and potential applications in medicinal chemistry .
The systematic IUPAC name for this compound is 1-(3-chlorophenyl)-2-hydroxypropan-1-one, reflecting the hydroxyl group at position 2 and the ketone at position 1 of the propanone chain, with a 3-chlorophenyl substituent. Alternative names include 1-(3-chlorophenyl)-1-hydroxypropan-2-one and 3'-chloro-α-hydroxypropiophenone, though the former is preferred for clarity.
Table 1: Key Identifiers
The molecule adopts a planar conformation around the ketone group, with the hydroxyl and 3-chlorophenyl groups influencing torsional preferences. Density functional theory (DFT) studies on analogous α-hydroxy ketones reveal that intramolecular hydrogen bonding between the hydroxyl (-OH) and ketone (C=O) groups stabilizes the syn conformation. However, steric hindrance from the bulky 3-chlorophenyl group may limit this interaction, favoring a gauche arrangement instead.
X-ray crystallography data for related compounds show weak intermolecular interactions, such as C–H⋯O and O–H⋯π bonds, which dictate packing in the solid state. For 1-(3-chlorophenyl)-1-hydroxypropan-2-one, the chlorine atom’s electronegativity further polarizes the aromatic ring, enhancing dipole-dipole interactions in crystalline phases.
The electronic structure is characterized by resonance stabilization between the hydroxyl and ketone groups. The enol tautomer (where the hydroxyl proton migrates to the ketone oxygen) is less favored due to the instability of the resulting conjugated system in α-hydroxy ketones. Instead, the keto form dominates, with partial double-bond character between the carbonyl carbon and oxygen.
The 3-chlorophenyl group exerts an electron-withdrawing inductive effect (-I), which decreases electron density on the ketone, making it more electrophilic. This polarization is evident in the compound’s reactivity in nucleophilic acyl substitution reactions. Frontier molecular orbital (FMO) analysis would predict a low-energy LUMO centered on the ketone, facilitating reactions with nucleophiles.